beta-Ureido-D-alpha-tosylaminopropionic Acid

Description

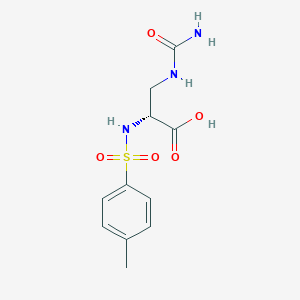

beta-Ureido-D-alpha-tosylaminopropionic Acid is a synthetic organic compound characterized by a unique combination of functional groups:

Properties

Molecular Formula |

C11H15N3O5S |

|---|---|

Molecular Weight |

301.32 g/mol |

IUPAC Name |

(2R)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m1/s1 |

InChI Key |

LCZLWCJYNPNMDN-SECBINFHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CNC(=O)N)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Ureido-D-alpha-tosylaminopropionic Acid typically involves multiple steps, starting with the preparation of the ureido and tosylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

Beta-Ureido-D-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Beta-Ureido-D-alpha-tosylaminopropionic Acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It plays a role in studying protein interactions and enzyme activities.

Medicine: It is used in drug development and testing, particularly in the study of proteomics and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of beta-Ureido-D-alpha-tosylaminopropionic Acid involves its interaction with specific molecular targets and pathways. The ureido group can form hydrogen bonds with proteins, while the tosylamino group can participate in various chemical reactions. These interactions can affect enzyme activities and protein functions, making it a valuable tool in proteomics research .

Comparison with Similar Compounds

Ureidopropionic Acid (3-Ureidopropanoate)

Key Differences :

- Structure: Ureidopropionic acid lacks the tosylamino group and has an L-configuration .

- Metabolic Role : Acts as an intermediate in uracil degradation, converting to β-alanine via β-ureidopropionase .

- Physicochemical Properties :

Research Findings :

Diphenylamine Analogs (e.g., Tofenamic Acid)

Key Differences :

Tosylamino-Containing Compounds

Example : Para-toluenesulfonyl chloride derivatives.

- Role : Tosyl groups are commonly used as protecting groups in peptide synthesis or to enhance membrane permeability in prodrugs.

Research Implications and Gaps

- Synthetic Applications: The tosylamino group may improve stability in acidic environments, making the compound suitable for oral drug formulations.

- Metabolic Studies : The D-alpha configuration could slow enzymatic degradation compared to L-isomers, as seen in chiral drug analogs .

- Data Limitations: Experimental properties (e.g., logP, melting point) are unavailable for this compound, highlighting the need for further characterization .

Biological Activity

Beta-Ureido-D-alpha-tosylaminopropionic Acid (β-Ureido-D-α-tosylaminopropionic Acid) is a compound with significant potential in biological research, particularly in the field of proteomics. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

- Molecular Formula : C₁₁H₁₅N₃O₅S

- Molecular Weight : 301.32 g/mol

- CAS Number : 121770-56-5

The compound features a unique structure that includes a ureido group, an alpha-tosylamino group, and a propionic acid moiety. This structural configuration enhances its reactivity and makes it a valuable intermediate in various chemical syntheses and biological studies .

Synthesis Methods

The synthesis of β-Ureido-D-α-tosylaminopropionic Acid typically involves multi-step organic reactions. A common synthetic route includes:

- Reaction of D-alanine with p-toluenesulfonyl chloride to form a tosylated intermediate.

- Subsequent reaction of this intermediate with urea to yield the final product.

This method allows for efficient production while maintaining high purity and yield .

Proteomics Research

β-Ureido-D-α-tosylaminopropionic Acid is primarily utilized in proteomics to study protein interactions and functions. Its ability to form covalent bonds with nucleophilic sites on proteins allows for modifications that can significantly affect protein function and activity. The compound's role in enzyme activity modulation suggests potential therapeutic applications .

The mechanism of action involves:

- Covalent Bond Formation : Interactions with specific molecular targets through nucleophilic substitution and addition reactions.

- Enzyme Modulation : Potential as an enzyme inhibitor or modulator in metabolic pathways, which is critical for understanding cellular processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of β-Ureido-D-α-tosylaminopropionic Acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Beta-Ureido-L-alpha-tosylaminopropionic Acid | C₁₁H₁₅N₃O₅S | Enantiomer; similar applications |

| 3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | C₁₁H₁₅N₃O₅S | Related sulfonamide structure |

| N-(p-Toluenesulfonyl)glycine | C₉H₁₁N₃O₄S | Contains a tosyl group; used in peptide synthesis |

The distinct combination of ureido and tosyl groups in β-Ureido-D-α-tosylaminopropionic Acid enhances its reactivity compared to simpler analogs, making it particularly valuable in biochemical research .

Q & A

Q. Basic

- LC-MS : Quantifies purity and detects impurities using high-resolution mass spectrometry and UV/Vis detection .

- NMR Spectroscopy : Confirms structural integrity via ¹H/¹³C NMR, with DEPT or HSQC for complex stereochemistry.

- X-ray Crystallography : Resolves absolute configuration for novel derivatives.

Ensure compliance with journal requirements for new compounds, including full spectral data and ≥95% purity thresholds .

What methodological considerations are critical when designing in vitro assays to study the enzyme inhibition potential of this compound?

Q. Advanced

- Control Groups : Include positive (known inhibitors) and negative (vehicle-only) controls.

- Kinetic Analysis : Use Michaelis-Menten or Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds (p < 0.05) .

- Blinding : Implement double-blind protocols to minimize observer bias in activity assessments .

How should researchers document and report experimental parameters for this compound in compliance with pharmaceutical research standards?

Q. Basic

- Materials and Methods : Specify manufacturers, catalog numbers, and solvent grades. For example, "Tosyl chloride (Sigma-Aldrich, T35394) was dissolved in anhydrous DCM."

- Data Availability : Deposit raw spectra, chromatograms, and assay datasets in public repositories (e.g., Zenodo) or supplementary files .

- Ethical Compliance : Disclose IRB/IACUC approvals for biological studies and adhere to ARRIVE guidelines for animal research .

What strategies can be employed to investigate the metabolic stability of this compound in pharmacokinetic studies?

Q. Advanced

- In Vitro Models : Use liver microsomes or hepatocytes to assess Phase I/II metabolism. Calculate intrinsic clearance (CLint) using substrate depletion assays .

- In Vivo Studies : Monitor plasma concentration-time profiles in rodent models. Apply non-compartmental analysis (NCA) for AUC and half-life calculations.

- LC-MS/MS Quantification : Optimize MRM transitions for parent compound and metabolites to enhance detection sensitivity .

How can computational methods enhance the mechanistic understanding of this compound’s interactions with target proteins?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and affinity. Validate with mutagenesis studies.

- MD Simulations : Run 100-ns trajectories to analyze conformational stability and free-energy landscapes (e.g., MM/PBSA).

- QSAR Models : Corrogate structural modifications with activity data to guide rational design .

What are the best practices for ensuring data integrity in studies involving this compound?

Q. Basic

- Blind Analysis : Separate data collection and analysis teams to prevent confirmation bias.

- Replicates : Perform ≥3 biological replicates with technical duplicates.

- Pre-registration : Submit experimental protocols to platforms like Open Science Framework before data collection .

How can researchers address challenges in scaling up the synthesis of this compound for preclinical trials?

Q. Advanced

- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, solvent volume).

- Purification Scaling : Transition from column chromatography to recrystallization or continuous flow systems.

- Stability Testing : Assess compound degradation under accelerated conditions (40°C/75% RH) per ICH guidelines .

What ethical and safety protocols are essential when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.